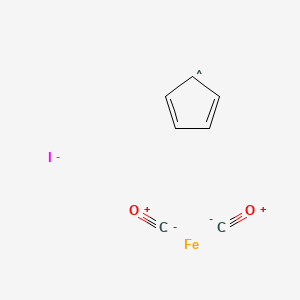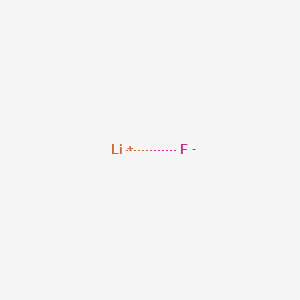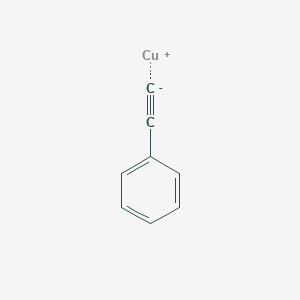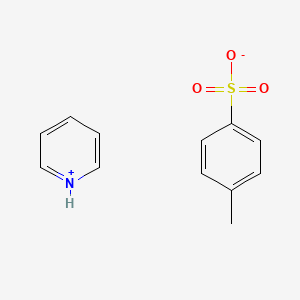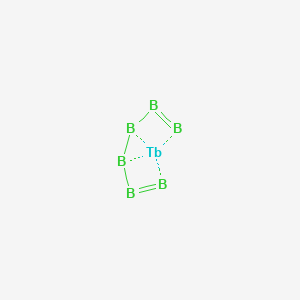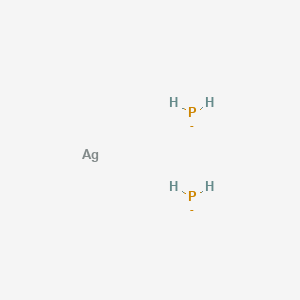
Phosphanide;silver
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphanide;silver is a coordination compound that features silver in the +2 oxidation state, coordinated by two phosphine ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphanide;silver typically involves the reaction of silver salts with phosphine ligands under controlled conditions. One common method is to react silver nitrate with diphenylphosphine in the presence of a base such as sodium methoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
Phosphanide;silver can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligands in this compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand exchange reactions often involve phosphine ligands and can be carried out in solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silver(III) complexes, while reduction could produce silver(I) complexes.
科学的研究の応用
Phosphanide;silver has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: The compound’s antimicrobial properties are being explored for potential use in medical applications.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: this compound is being investigated for use in materials science, particularly in the development of new conductive materials and sensors.
作用機序
The mechanism by which Phosphanide;silver exerts its effects involves coordination chemistry. The silver ion interacts with ligands through coordination bonds, which can alter the electronic properties of the compound. This interaction can facilitate various chemical reactions, such as catalysis, by stabilizing transition states and intermediates.
類似化合物との比較
Similar Compounds
Bisphosphinopalladium(II): Similar in structure but contains palladium instead of silver.
Bisphosphinoplatinum(II): Contains platinum and is known for its use in catalysis.
Bisphosphinogold(II): Features gold and is studied for its unique electronic properties.
Uniqueness
Phosphanide;silver is unique due to the presence of silver in the +2 oxidation state, which is relatively rare. This gives the compound distinct chemical properties, such as higher reactivity and unique coordination chemistry, making it valuable for specific applications in catalysis and materials science.
特性
CAS番号 |
12002-82-3 |
|---|---|
分子式 |
AgP2-6 |
分子量 |
169.816 g/mol |
IUPAC名 |
phosphorus(3-);silver |
InChI |
InChI=1S/Ag.2P/q;2*-3 |
InChIキー |
NIRLYPIABKWCED-UHFFFAOYSA-N |
正規SMILES |
[P-3].[P-3].[Ag] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






